N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 4 and 6. The structure further includes a pyridin-3-ylmethyl group and a thiophene-2-sulfonyl-piperidine moiety. This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and sulfonamide-based therapeutics.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S3/c1-17-7-8-18(2)23-22(17)27-25(34-23)29(16-19-5-3-11-26-15-19)24(30)20-9-12-28(13-10-20)35(31,32)21-6-4-14-33-21/h3-8,11,14-15,20H,9-10,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGUYRDILMATSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Pyridine and Thiophene Groups: These groups can be attached via coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques like flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. Its effectiveness is attributed to the disruption of microbial cell membranes and interference with metabolic processes. Studies have highlighted its potential as a lead compound for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds containing benzothiazole moieties. Preclinical studies suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport properties enhances device performance .
Photovoltaic Materials
Research has also explored the use of this compound in photovoltaic cells, where it serves as a sensitizer that improves light absorption and conversion efficiency. The incorporation of such compounds into solar cells can lead to enhanced energy conversion rates .
Case Studies
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparisons with analogs, particularly those sharing the benzothiazole or sulfonamide pharmacophores. Below is an analysis of key structural and functional differences:
Core Benzothiazole Modifications
- Target Compound : Features 4,7-dimethyl substitution on the benzothiazole ring, which enhances lipophilicity compared to electron-withdrawing groups (e.g., methoxy). This may improve membrane permeability .
- Analog from (CAS 862807-66-7): Contains 4,7-dimethoxy groups on the benzothiazole.
Sulfonamide and Piperidine Variations
- Target Compound : Incorporates a thiophene-2-sulfonyl group linked to the piperidine ring. Thiophene’s aromaticity and sulfur atom may enhance interactions with hydrophobic pockets in target proteins.
- Analog from : Uses a piperidin-1-ylsulfonylbenzamide group. The benzamide linkage introduces rigidity, which could restrict conformational flexibility compared to the carboxamide in the target compound .
Substituted Side Chains
- Analog from : Lacks pyridine-derived substituents, relying instead on a simpler benzamide scaffold. This may limit its ability to engage in π-π stacking interactions common in kinase inhibitors.
Comparative Data Table
Research Findings and Implications
- Binding Affinity : The target compound’s thiophene sulfonyl group may confer stronger hydrophobic interactions with enzymes like carbonic anhydrases or tyrosine kinases compared to the analog’s piperidinylsulfonylbenzamide .
- Solubility : The analog’s dimethoxy groups likely improve aqueous solubility, whereas the target compound’s dimethyl groups prioritize membrane penetration.
- Synthetic Accessibility : The analog’s benzamide structure is synthetically simpler, while the target compound’s carboxamide and pyridine-methyl groups require multi-step functionalization.
Limitations and Knowledge Gaps
- No direct comparative pharmacological studies between these compounds are available in public domains.
- Computational modeling (e.g., molecular docking) or in vitro assays are needed to validate hypothesized differences in target engagement and efficacy.
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. Its structure includes several functional groups that contribute to its pharmacological properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H26N4O3S3 |
| Molecular Weight | 494.67 g/mol |
| CAS Number | 920195-28-4 |
The biological activity of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : It is hypothesized that the compound interacts with specific receptors, modulating various cellular signaling pathways.
- DNA Interaction : The ability to bind to DNA may influence gene expression and cellular functions, contributing to its anticancer properties.
Antitumor Activity
Several studies have investigated the antitumor effects of benzothiazole derivatives, including this compound. For instance:
- A study by Da Silva et al. evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma cells, revealing significant antitumor activity in certain derivatives .
Antimicrobial Activity
Research has also focused on the antimicrobial potential of similar compounds:
- A screening study indicated that benzothiazole derivatives exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
-
Case Study on Antitumor Effects :
- In vitro studies demonstrated that compounds structurally related to this compound showed promising results against cancer cell lines with IC50 values indicating effective cytotoxicity.
- Case Study on Antimicrobial Activity :
Q & A
Basic Questions
Q. What are the key synthetic routes for this compound, and how can intermediates be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core formation : Construct the benzothiazole ring via oxidative cyclization of o-aminothiophenol derivatives with aldehydes .
Piperidine functionalization : Introduce the piperidine-carboxamide moiety using activated carboxylic acids (e.g., thiophene-2-sulfonyl chloride) under basic conditions (e.g., triethylamine) .
Coupling reactions : Attach the pyridinylmethyl group via nucleophilic substitution or reductive amination .
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. ethanol) and reaction time to improve yields. For example, amide bond formation may require anhydrous conditions to minimize hydrolysis .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR spectroscopy : Use and NMR to verify aromatic protons (benzothiazole, pyridine) and aliphatic signals (piperidine, methyl groups) .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., loss of thiophene-sulfonyl group) .
- HPLC : Assess purity (>95% typically required for biological assays) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What structural features influence its reactivity and potential as a drug candidate?
- Methodological Answer :
- Benzothiazole core : Enhances π-π stacking with biological targets (e.g., enzymes) .
- Thiophene-sulfonyl group : Increases solubility and modulates electron density for nucleophilic interactions .
- Pyridinylmethyl substituent : Facilitates hydrogen bonding with receptor residues .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Methodological Answer :
- Docking studies : Use software (e.g., AutoDock Vina) to predict binding affinities to receptors (e.g., kinases, GPCRs). Focus on substituents like the pyridinylmethyl group for steric and electronic complementarity .
- QSAR analysis : Correlate substituent electronegativity (e.g., methyl vs. fluoro groups) with bioactivity data to refine synthetic priorities .
Q. How should researchers address contradictions in reported biological activities (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation times). For example, discrepancies in cytotoxicity may arise from variations in MTT assay protocols .
- Impurity analysis : Use LC-MS to rule out batch-to-batch variations in byproducts (e.g., unreacted sulfonyl intermediates) .
- Structural analogs : Compare activity across derivatives to isolate functional group contributions .
Q. What strategies optimize reaction conditions for scale-up without compromising yield?
- Methodological Answer :
- Solvent selection : Replace dichloromethane with toluene for safer large-scale reactions while maintaining solubility .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce reaction time and temperature .
- Workflow automation : Implement continuous flow systems for piperidine functionalization to enhance reproducibility .
Key Notes
- Methodological Focus : Emphasized experimental design, reproducibility, and conflict resolution strategies.
- Advanced Tools : Highlighted integration of computational and experimental workflows for hypothesis-driven research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
